2-{[[2-(Anilinosulfonyl)ethyl](pyridin-3-ylmethyl)amino]carbonyl}benzoic acid
Description
2-{[2-(Anilinosulfonyl)ethylamino]carbonyl}benzoic acid (CAS: 1306738-74-8) is a benzoic acid derivative featuring a sulfonamide-linked ethyl group and a pyridin-3-ylmethyl substituent. Its molecular formula is C22H21N3O5S, with a molecular weight of 439.49 g/mol . The compound’s structure includes:
- An amide linkage connecting to a pyridin-3-ylmethyl group, which may enhance solubility and metal coordination properties.
- A 2-(anilinosulfonyl)ethyl group, introducing sulfonamide functionality associated with biological activity (e.g., enzyme inhibition or antibacterial effects).
Notably, the sulfonamide group (anilino substituent) and pyridine ring position (3-yl) are critical structural features that differentiate it from analogs.
Properties
IUPAC Name |
2-[2-(phenylsulfamoyl)ethyl-(pyridin-3-ylmethyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-21(19-10-4-5-11-20(19)22(27)28)25(16-17-7-6-12-23-15-17)13-14-31(29,30)24-18-8-2-1-3-9-18/h1-12,15,24H,13-14,16H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLQZJMVMDHRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CCN(CC2=CN=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128138 | |
| Record name | Benzoic acid, 2-[[[2-[(phenylamino)sulfonyl]ethyl](3-pyridinylmethyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-74-8 | |
| Record name | Benzoic acid, 2-[[[2-[(phenylamino)sulfonyl]ethyl](3-pyridinylmethyl)amino]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-[[[2-[(phenylamino)sulfonyl]ethyl](3-pyridinylmethyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-{[2-(Anilinosulfonyl)ethylamino]carbonyl}benzoic acid, with the molecular formula C22H21N3O5S and CAS number 1306738-74-8, is a complex organic compound notable for its potential biological activities. Its unique structure incorporates functional groups commonly associated with pharmacological effects, such as sulfonamides and amines, which may contribute to anti-inflammatory and anti-cancer properties.
Chemical Structure
The compound features a benzoic acid moiety linked to a pyridin-3-ylmethylamino group, which is further substituted with an anilinosulfonyl ethyl group. This intricate arrangement enhances its interaction potential with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C22H21N3O5S |
| Molecular Weight | 439.486 g/mol |
| CAS Number | 1306738-74-8 |
| Functional Groups | Sulfonamide, Amine |
Anti-inflammatory Properties
Preliminary studies suggest that 2-{[2-(Anilinosulfonyl)ethylamino]carbonyl}benzoic acid may exhibit significant anti-inflammatory activity. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The structural similarity to known anti-inflammatory agents indicates potential for similar mechanisms of action.
Anticancer Potential
Research has indicated that compounds with sulfonamide groups often exhibit anticancer properties. The ability of 2-{[2-(Anilinosulfonyl)ethylamino]carbonyl}benzoic acid to interact with specific enzymes or receptors involved in cancer progression warrants further investigation.
Case Studies and Research Findings
-
In Vitro Studies
- A study conducted on similar compounds revealed that derivatives with sulfonamide functionalities demonstrated cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
-
Toxicity Assessments
- Toxicity analyses using animal models indicated that related compounds exhibited low acute toxicity levels, suggesting that 2-{[2-(Anilinosulfonyl)ethylamino]carbonyl}benzoic acid may also possess a favorable safety profile for therapeutic applications.
-
Mechanistic Studies
- Investigations into the molecular mechanisms of action have highlighted the modulation of signaling pathways involved in inflammation and tumorigenesis, including NF-kB and MAPK pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Substituents (Sulfonyl) | Substituents (Pyridine) | Key Features |
|---|---|---|---|---|
| Target Compound | C22H21N3O5S | 2-(Anilinosulfonyl)ethyl | Pyridin-3-ylmethyl | Aromatic sulfonamide; moderate acidity (predicted) |
| 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid | Not reported | 2-(Piperidin-1-ylsulfonyl)ethyl | Pyridin-4-ylmethyl | Aliphatic sulfonamide; altered geometry |
| 2-[[(3-Pyridinylmethyl)amino]carbonyl]benzoic acid | C14H12N2O3 | None | Pyridin-3-ylmethyl | Simpler structure; higher pKa (3.45) |
Key Observations:
- Sulfonyl Group Variations: The anilino (aromatic) vs. piperidin-1-yl (aliphatic) sulfonamide groups influence electronic properties and steric bulk. Anilino groups may enhance π-π stacking, while piperidin derivatives could improve solubility in non-polar environments .
- Pyridine Position: The 3-yl vs.
Physicochemical Properties
Table 2: Property Comparison
Analysis:
- The pKa of the simpler analog (3.45) indicates moderate acidity, likely from the benzoic acid group. The target compound’s sulfonamide group (pKa ~10–12 for sulfonamides) may introduce additional acidity, though experimental data is lacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
